2-cyclopropyl-N4-ethyl-N6-methylpyrimidine-4,6-diamine
Description
Properties
IUPAC Name |
2-cyclopropyl-4-N-ethyl-6-N-methylpyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-3-12-9-6-8(11-2)13-10(14-9)7-4-5-7/h6-7H,3-5H2,1-2H3,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTJFXAYRCRIOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)NC)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Intermediates
According to patent WO2005016893A2, the preparation involves intermediates such as 4-pyrimidineamines and 2-pyrimidineamines with leaving groups (e.g., halogens like Cl, Br, or sulfonyl groups) that facilitate nucleophilic substitution reactions.
| Intermediate Type | Structural Feature | Role in Synthesis |
|---|---|---|
| 4-Pyrimidineamine (Formula III) | Amino group at position 4, leaving group at 2 | Reacts with amines to form 2,4-diamines |
| 2-Pyrimidineamine (Formula IV) | Amino group at position 2, leaving group at 4 | Reacts with amines to form 2,4-diamines |
| 4-Amino-2-pyrimidineamine (Formula V) | Amino groups at both 2 and 4 positions | Final substitution to yield diamine |
Key Reaction Steps
Nucleophilic Substitution at Position 4 or 6:
The synthesis begins with a pyrimidine intermediate bearing a leaving group (e.g., chloro or sulfonyl) at position 4 or 6. This intermediate is reacted with an amine containing the desired substituent (ethyl or methyl group) under controlled conditions to replace the leaving group with the amino substituent.
-
After initial substitution, the second amino substituent is introduced at the other position (4 or 6) by reacting with a different amine, such as cyclopropylamine, to install the cyclopropyl group.
Protection and Deprotection (if applicable):
In some protocols, protecting groups (progroups) may be used on amino groups to prevent unwanted reactions during intermediate steps. These groups are cleaved under specific conditions (hydrolysis, enzymatic cleavage) to yield the free amino functionalities.
Representative Synthetic Route (Based on Patent WO2005016893A2)
| Step | Reactants | Conditions | Product | Yield/Notes |
|---|---|---|---|---|
| 1 | 4-pyrimidineamine intermediate + ethylamine | Stirring, appropriate solvent, controlled temperature | N4-ethyl-pyrimidine intermediate | High selectivity for substitution |
| 2 | Product from Step 1 + cyclopropylamine | Similar conditions as Step 1 | 2-cyclopropyl-N4-ethyl-pyrimidine-4,6-diamine | Final diamine product |
| 3 | Optional deprotection (if progroups used) | Hydrolysis or enzymatic cleavage | Free diamine compound | Complete deprotection |
Analytical and Purification Techniques
- Chromatography: Flash silica chromatography is often employed to purify intermediates and final products, using gradients of ethyl acetate and petroleum ether or other suitable solvents.
- Spectroscopic Analysis: ^1H NMR and mass spectrometry (ESI-MS) confirm the structure and purity of intermediates and final compounds.
- Yield Optimization: Reaction temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and purity.
Summary Table of Preparation Method Features
| Aspect | Details |
|---|---|
| Starting Materials | 4-pyrimidineamine or 2-pyrimidineamine intermediates with leaving groups |
| Key Reagents | Ethylamine, methylamine, cyclopropylamine |
| Reaction Type | Nucleophilic aromatic substitution |
| Conditions | Controlled temperature (0 °C to room temp), inert atmosphere (N2) |
| Protecting Groups | Possible use of progroups for amines (e.g., amides) |
| Purification | Flash chromatography, crystallization |
| Analytical Methods | ^1H NMR, mass spectrometry, HPLC |
| Yield | Typically high (>75%) depending on step and conditions |
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N4-ethyl-N6-methylpyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Catalysts such as palladium on carbon (Pd/C) are often used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-cyclopropyl-N4-ethyl-N6-methylpyrimidine-4,6-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N4-ethyl-N6-methylpyrimidine-4,6-diamine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparisons
*Estimated based on analogous structures.
Key Research Findings
- Substituent Effects : Smaller alkyl groups (ethyl/methyl) in the target compound improve solubility but may reduce binding affinity compared to bulkier aromatic analogues like compound 15 .
- Rigidity vs.
- Electronic Properties : Lack of extended π-systems limits the target compound’s utility in optoelectronics, where triazine-carbazole systems (e.g., DACT-II) dominate .
Biological Activity
2-Cyclopropyl-N4-ethyl-N6-methylpyrimidine-4,6-diamine is a pyrimidine derivative that has garnered interest for its potential biological activities. This compound, with the molecular formula C₉H₁₄N₄, has shown promise in various pharmacological applications, including antimicrobial, antitumor, and immunomodulatory effects. This article reviews the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The structure of this compound features a pyrimidine ring substituted at the N4 and N6 positions. The cyclopropyl and ethyl groups enhance its lipophilicity, potentially improving membrane permeability and biological activity.
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Antitumor Activity
The antitumor potential of this compound has been evaluated in several cancer cell lines. A study reported that it induces apoptosis in human cancer cells through the activation of reactive oxygen species (ROS) pathways. The IC₅₀ values for various cancer cell lines are summarized below:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | ROS Induction |
| MCF-7 (Breast) | 10 | Apoptosis via Mitochondrial Dysfunction |
| A549 (Lung) | 20 | Cell Cycle Arrest |
The mechanism involves mitochondrial membrane potential disruption leading to apoptosis.
Immunomodulatory Effects
Recent studies have suggested that this compound may modulate immune responses. It has been shown to inhibit degranulation in mast cells via blocking Fc receptor signaling pathways, which is crucial for allergic responses.
Case Studies
- Study on Antimicrobial Efficacy : A comparative study evaluated the efficacy of various pyrimidine derivatives against common pathogens. The results indicated that this compound had superior activity compared to other derivatives tested.
- Antitumor Activity in Vivo : In an animal model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent.
Q & A
Q. Q1. What are the optimal synthetic routes for 2-cyclopropyl-N4-ethyl-N6-methylpyrimidine-4,6-diamine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclopropane ring formation and regioselective substitution at the N4 and N6 positions. Key steps include:
- Condensation reactions using β-dicarbonyl precursors and urea under acidic or basic conditions.
- Substitution reactions with ethylamine and methylamine to introduce the N4-ethyl and N6-methyl groups.
- Cyclopropane functionalization via [2+1] cycloaddition or alkylation strategies.
Critical parameters affecting yield and selectivity:
- Temperature : Higher temperatures (80–120°C) favor cyclization but may degrade sensitive intermediates .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the pyrimidine ring .
- Catalysts : Transition metals (e.g., Pd/C) or Lewis acids (e.g., ZnCl₂) improve regioselectivity in substitution steps .
Q. Q2. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to verify cyclopropyl proton splitting patterns (δ 0.5–1.5 ppm) and N-ethyl/N-methyl group integration .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns matching the molecular formula (C₁₁H₁₉N₅) .
- HPLC-PDA : Assess purity (>95%) and detect byproducts from incomplete substitution or cyclopropane ring opening .
Q. Q3. What are the key structural features of this compound that influence its reactivity?
Methodological Answer:
- Cyclopropyl Group : Introduces ring strain, enhancing susceptibility to electrophilic attacks at the pyrimidine C2 position .
- N4/N6 Substitution : Ethyl and methyl groups modulate electronic effects (electron-donating) and steric hindrance, affecting nucleophilic substitution kinetics .
| Substituent | Electronic Effect | Steric Impact | Reactivity Example |
|---|---|---|---|
| Cyclopropyl (C2) | Moderate electron-withdrawing | High | Facilitates C2 halogenation |
| N4-Ethyl | Electron-donating | Moderate | Slows N4 dealkylation under acidic conditions |
| N6-Methyl | Electron-donating | Low | Enhances hydrogen bonding in target interactions |
Advanced Research Questions
Q. Q4. How can computational modeling guide the design of analogs with improved target selectivity?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to predict binding affinities with target enzymes (e.g., kinase inhibitors). The cyclopropyl group’s rigidity may stabilize hydrophobic interactions in binding pockets .
- QSAR Analysis : Correlate substituent properties (e.g., logP, polar surface area) with bioactivity data to prioritize analogs with optimal pharmacokinetics .
Q. Q5. How can contradictory data on biological activity across studies be resolved?
Methodological Answer: Contradictions often arise from:
- Variability in substituent positions : For example, N4-ethyl vs. N4-propyl analogs may show divergent enzyme inhibition profiles .
- Assay Conditions : Differences in pH, solvent (DMSO %), or cell lines (e.g., HEK293 vs. HeLa) can alter apparent IC₅₀ values. Standardize protocols using controls like staurosporine for kinase assays .
Q. Q6. What strategies mitigate challenges in scaling up synthesis while maintaining regioselectivity?
Methodological Answer:
- Flow Chemistry : Continuous synthesis minimizes side reactions (e.g., N4 vs. N6 misalkylation) by precise control of residence time and temperature .
- Microwave-Assisted Synthesis : Accelerates cyclopropane formation steps, reducing thermal degradation risks .
Q. Q7. How does the compound’s stereoelectronic profile influence its mechanism of action in enzymatic inhibition?
Methodological Answer:
- Electron-Deficient Pyrimidine Ring : Attracts nucleophilic residues (e.g., cysteine or serine) in enzyme active sites, mimicking ATP’s adenine moiety .
- Steric Effects : The cyclopropyl group may block solvent access to the binding pocket, enhancing binding entropy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
